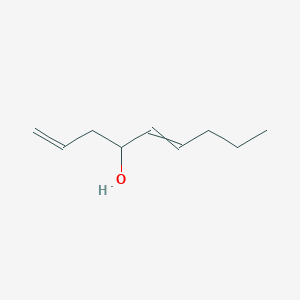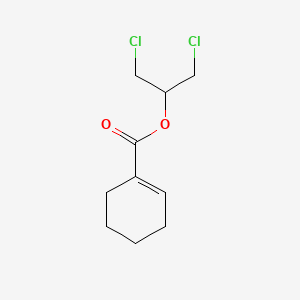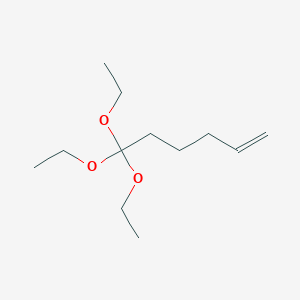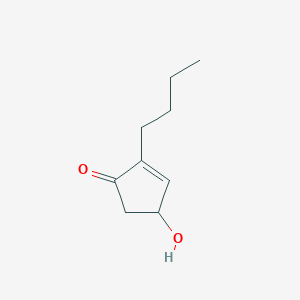
4'-Chloro-trans-4-(N-hydroxyacetamido)stilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene is a synthetic organic compound with the molecular formula C16H14ClNO2. It contains a total of 35 bonds, including 21 non-hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxylamine group (aromatic), and 1 hydroxyl group
Preparation Methods
The synthesis of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with trans-4-aminostilbene in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux with an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions include corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions include corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions with nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis . Additionally, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene can be compared with other similar compounds, such as:
Resveratrol: A natural phytoalexin known for its biological activities, including antioxidant and anticancer properties.
4,4’-Dihydroxy-trans-stilbene: Another synthetic analog of resveratrol with similar biological activities.
The uniqueness of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene lies in its specific chemical structure, which allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
63407-55-6 |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
N-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H14ClNO2/c1-12(19)18(20)16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11,20H,1H3/b3-2+ |
InChI Key |
YRQAJFOHBJISQU-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
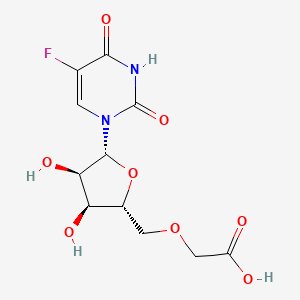
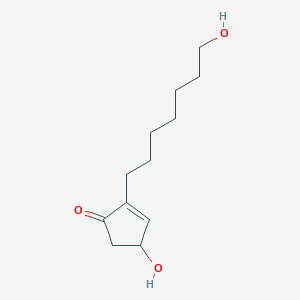

![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
stannane](/img/structure/B14505607.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)
